molecular formula C16H14BrNO3 B5517393 ethyl 3-[(3-bromobenzoyl)amino]benzoate

ethyl 3-[(3-bromobenzoyl)amino]benzoate

Cat. No. B5517393
M. Wt: 348.19 g/mol
InChI Key: UXAIXCWRSFMNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-bromobenzoyl)amino]benzoate is a chemical compound used in various organic synthesis and chemical studies. Although specific studies directly addressing this compound were not found, related research provides insights into its potential properties and reactions based on similar chemical structures.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of catalysts. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized from corresponding carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, which suggests a multi-step synthetic route involving amine coupling and carbonyl activation (İ. Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and theoretical calculations. For compounds similar to ethyl 3-[(3-bromobenzoyl)amino]benzoate, studies have used IR, Raman, NMR, and X-ray diffraction methods. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory, help predict geometric parameters and vibrational frequencies, providing insights into the molecular structure and stability (İ. Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-[(3-bromobenzoyl)amino]benzoate-like compounds can involve nucleophilic substitution reactions and interactions with reducing agents, highlighting the potential for functional group transformations and the formation of new chemical bonds. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate synthesis involves hydrazine hydrate reduction, indicating that similar compounds may undergo reduction reactions (Fang Qiao-yun, 2012).

Scientific Research Applications

Synthesis and Biological Activity

  • Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) have been synthesized for the study of their monoamine oxidase inhibitory and anticonvulsant properties. This involves condensing bromoacetanthranil with ethyl-4-aminobenzoates, followed by conversion to hydrazides with hydrazine hydrate (Misra, Dwivedi, & Parmar, 1980).

Peptidyl Compound Synthesis

  • Research on the synthesis of peptidyl 2,2-difluoro-3-aminopropionate involved the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate via a Reformatsky reaction, which might share synthetic pathways or methodologies applicable to ethyl 3-[(3-bromobenzoyl)amino]benzoate (Angelastro, Bey, Mehdi, & Peet, 1992).

Continuous-Flow Synthesis

  • The continuous-flow synthesis of benzocaine (ethyl p-aminobenzoate) demonstrates the application of traditional reactions in refined systems for optimizing productivity. This methodology could be relevant for synthesizing or modifying ethyl 3-[(3-bromobenzoyl)amino]benzoate in an industrial setting (França, Leão, & de Souza, 2020).

Protonation and Solvent Influence

  • Studies on benzocaine have shown that the immediate environment, including solvent properties, can significantly affect molecular properties. This research could provide insights into how different conditions might influence the behavior or applications of ethyl 3-[(3-bromobenzoyl)amino]benzoate (Warnke et al., 2015).

Synthesis Technology Optimization

  • The optimization of synthesis technology for related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, involves using specific catalysts and conditions to achieve high yields. This approach could be adapted for synthesizing or studying ethyl 3-[(3-bromobenzoyl)amino]benzoate (Qiao-yun, 2012).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-[(3-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIXCWRSFMNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.